(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Scientific Research Applications
(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5S)-3-((Methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1R,2S,5S)-3-((Ethoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Uniqueness
What sets (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid apart from similar compounds is the presence of the benzyloxycarbonyl group. This group can impart unique chemical properties, such as increased stability or specific interactions with biological targets, making it particularly valuable in certain applications.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(1R,2S,5S)-6,6-dimethyl-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-16(2)11-8-17(13(12(11)16)14(18)19)15(20)21-9-10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3,(H,18,19)/t11-,12-,13-/m0/s1 |
InChI Key |
GIIMQRHSBAUMAV-AVGNSLFASA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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